molecular formula C30H58Sn2 B1612340 1,3-Bis(tributylstannyl)benzene CAS No. 24344-61-4

1,3-Bis(tributylstannyl)benzene

Cat. No. B1612340
CAS RN: 24344-61-4
M. Wt: 656.2 g/mol
InChI Key: ASPLJNIVVPATHK-UHFFFAOYSA-N
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Description

1,3-Bis(tributylstannyl)benzene is an organotin compound with the empirical formula C30H58Sn2 . It has a molecular weight of 656.20 . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of 1,3-Bis(tributylstannyl)benzene consists of a benzene ring with two tributylstannyl groups attached at the 1 and 3 positions . The SMILES string representation of the molecule is CCCCSn(CCCC)c1cccc(c1)Sn(CCCC)CCCC .


Chemical Reactions Analysis

1,3-Bis(tributylstannyl)benzene can participate in various chemical reactions. For instance, it can be used as a reactant for the preparation of covalent analogs of DNA base pairs and triplets via a Stille cross-coupling reaction .


Physical And Chemical Properties Analysis

1,3-Bis(tributylstannyl)benzene is a liquid at room temperature with a density of 1.148 g/mL at 25 °C . Its refractive index is 1.520 .

Scientific Research Applications

Synthesis and Structural Analysis

  • Functionalized Poly-Tetrazoles Synthesis : 1,3-Bis(tributylstannyl)benzene has been utilized in the synthesis of functionalized poly-tetrazoles, showcasing its role in creating novel organic compounds (Bethel et al., 1999).

  • Formation of Long Chain Alkyl Halides : This compound has been used to synthesize various alkyl halide derivatives, contributing to the field of organic chemistry by providing new routes for synthesizing complex molecules (Bond et al., 2006).

  • Synthesis of Conjugated Polyenes : In the realm of organic synthesis, 1,3-bis(tributylstannyl)benzene has been employed to create 1,6-bis(tributylstannyl)hexa-1,3,5-trienes and other conjugated polyenes, demonstrating its versatility in synthesizing complex organic structures (Burghart et al., 2011).

Materials Science and Molecular Engineering

  • Optoelectronic Properties Tuning : The use of 1,3-bis(tributylstannyl)benzene in synthesizing thiophene 1,1-dioxides and tuning their optoelectronic properties highlights its significant contribution to the development of advanced materials with specific electronic characteristics (Tsai et al., 2013).

  • Engineering Molecular Crystals : In the field of materials science, this compound has been instrumental in the development of molecular crystals with fast internal rotation, contributing to the understanding of molecular dynamics in solid states (Khuong et al., 2004).

  • Molecular Compasses and Gyroscopes : Its application extends to engineering molecular crystals functioning as compasses and gyroscopes, offering insights into the design of materials with specific mechanical properties (Domínguez et al., 2002).

Organic Chemistry and Synthesis

  • Reactivity and Synthesis : Studies on the reactivity of derivatives of 1,3-bis(tributylstannyl)benzene, like the synthesis of 2-tributylstannyl-1-alkenes,have revealed its potential as a versatile reagent in organic synthesis, enabling the creation of a wide range of organic compounds with varied functionalities (Bellina et al., 1994).
  • Anion Transport Mediation : Research has demonstrated that 1,3-bis(benzimidazol-2-yl)benzene derivatives, presumably related to 1,3-bis(tributylstannyl)benzene, are highly efficient in mediating anion transport, which is crucial for understanding ion transport mechanisms in biological systems (Peng et al., 2016).

Chemical Engineering and Process Optimization

  • Synthesis Optimization : The optimization of the synthesis of related compounds like 1,3-bis(isocyanatomethyl)benzene, using safer and more environmentally friendly methods, is an area where 1,3-bis(tributylstannyl)benzene derivatives could potentially contribute (Jianxun et al., 2018).

Safety And Hazards

1,3-Bis(tributylstannyl)benzene is classified as acutely toxic if swallowed or in contact with skin . It can cause skin and eye irritation, and may damage fertility or the unborn child . It is also harmful to aquatic life with long-lasting effects .

Future Directions

Research on organotin compounds like 1,3-Bis(tributylstannyl)benzene is ongoing. For instance, Stille coupling reactions are being used to synthesize microporous organic polymers (MOPs) for applications in catalysis . These MOPs show excellent performance in visible light-driven Suzuki–Miyaura coupling .

properties

IUPAC Name

tributyl-(3-tributylstannylphenyl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4.6C4H9.2Sn/c1-2-4-6-5-3-1;6*1-3-4-2;;/h1-3,6H;6*1,3-4H2,2H3;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASPLJNIVVPATHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC(=CC=C1)[Sn](CCCC)(CCCC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H58Sn2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80559687
Record name (1,3-Phenylene)bis(tributylstannane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80559687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

656.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Bis(tributylstannyl)benzene

CAS RN

24344-61-4
Record name (1,3-Phenylene)bis(tributylstannane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80559687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 24344-61-4
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Havelková, D Dvořák, M Hocek - Tetrahedron, 2002 - Elsevier
The Stille cross-coupling reactions of 1,4- and 1,3-bis(trialkylstannyl)benzenes 2 or 3 with 9-benzyl-6-chloropurine (1) led either to mono-coupled 4- or 3-[(tributylstannyl)phenyl]…
Number of citations: 31 www.sciencedirect.com

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